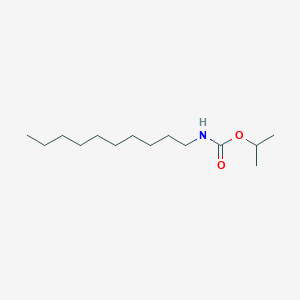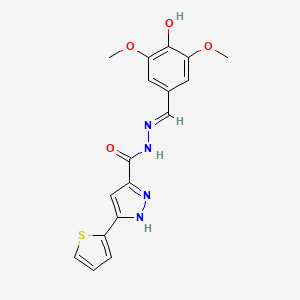
N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-decyl-oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-decyl-oxalamide: is a complex organic compound that features a unique combination of adamantane, thiazole, and oxalamide moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-decyl-oxalamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Attachment of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with the thiazole derivative.
Formation of the Oxalamide Linkage: The final step involves the reaction of the thiazole-adamantane intermediate with decylamine and oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may reduce the oxalamide linkage to form amines.
Substitution: The adamantane and thiazole moieties can participate in various substitution reactions, such as halogenation or alkylation, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: Due to its unique structure, it can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its robust chemical structure.
Electronics: Its incorporation into electronic materials can improve their stability and performance.
作用機序
The mechanism by which N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-decyl-oxalamide exerts its effects is largely dependent on its interaction with molecular targets. The adamantane moiety provides rigidity and hydrophobicity, which can enhance binding to hydrophobic pockets in proteins. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound-protein complex. The oxalamide linkage may act as a flexible spacer, allowing the compound to adopt the optimal conformation for binding.
類似化合物との比較
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pyridin-2-ylmethyl-oxalamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-isobutyl-oxalamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-phenethyl-oxalamide
Comparison:
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pyridin-2-ylmethyl-oxalamide: This compound features a pyridine ring instead of a decyl chain, which may enhance its solubility in polar solvents and its ability to form coordination complexes with metals .
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-isobutyl-oxalamide: The isobutyl group provides a more compact structure compared to the decyl chain, potentially affecting the compound’s hydrophobicity and steric interactions .
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-phenethyl-oxalamide: The phenethyl group introduces aromaticity, which can enhance π-π stacking interactions and potentially improve binding affinity to aromatic residues in proteins .
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-decyl-oxalamide stands out due to its long hydrophobic decyl chain, which can significantly influence its solubility, membrane permeability, and interaction with hydrophobic regions of biomolecules.
特性
分子式 |
C25H39N3O2S |
|---|---|
分子量 |
445.7 g/mol |
IUPAC名 |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-decyloxamide |
InChI |
InChI=1S/C25H39N3O2S/c1-2-3-4-5-6-7-8-9-10-26-22(29)23(30)28-24-27-21(17-31-24)25-14-18-11-19(15-25)13-20(12-18)16-25/h17-20H,2-16H2,1H3,(H,26,29)(H,27,28,30) |
InChIキー |
WDZSLALZWSXTBV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Bromo-2-(4-bromophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11993553.png)
![(2E)-2-azepanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone hydrobromide](/img/structure/B11993562.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993564.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B11993566.png)
![(5E)-3-benzyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-thiazolidin-4-one](/img/structure/B11993572.png)
![[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B11993573.png)

![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide](/img/structure/B11993600.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11993613.png)


![(R)-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N',N''-nickel(II)](/img/structure/B11993641.png)

